molecular formula C12H14F3N3O4 B11050571 methyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-(pyridin-2-ylamino)alaninate

methyl N-(ethoxycarbonyl)-3,3,3-trifluoro-2-(pyridin-2-ylamino)alaninate

Cat. No.: B11050571
M. Wt: 321.25 g/mol
InChI Key: XWSBGMJLCRZUCN-UHFFFAOYSA-N
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Description

Methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a pyridine ring, and an ethoxycarbonyl group. These structural features contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the reaction of ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate with 2-(4-cyanophenylamino)acetic acid in the presence of a coupling reagent . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The trifluoromethyl and pyridine groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

Methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate has diverse applications in scientific research:

    Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: It is utilized in the development of advanced materials, including polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group and pyridine ring play crucial roles in binding to target proteins or enzymes, influencing their activity and function. The compound may act as an inhibitor or modulator, depending on the context of its application.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate: A precursor in the synthesis of the target compound.

    2-(4-cyanophenylamino)acetic acid: Another intermediate used in the synthetic route.

Uniqueness

Methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(pyridin-2-yl)amino]propanoate stands out due to its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These features make it particularly valuable in drug design and materials science.

Properties

Molecular Formula

C12H14F3N3O4

Molecular Weight

321.25 g/mol

IUPAC Name

methyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-(pyridin-2-ylamino)propanoate

InChI

InChI=1S/C12H14F3N3O4/c1-3-22-10(20)18-11(9(19)21-2,12(13,14)15)17-8-6-4-5-7-16-8/h4-7H,3H2,1-2H3,(H,16,17)(H,18,20)

InChI Key

XWSBGMJLCRZUCN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=CC=CC=N1

Origin of Product

United States

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